Ethyl-2-(4-Chlorphenyl)-4-methyl-1,3-thiazol-5-carboxylat

Übersicht

Beschreibung

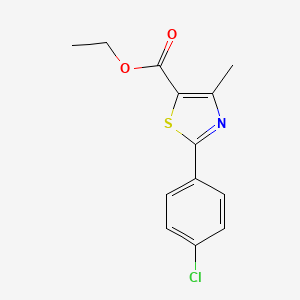

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a methyl group attached to the thiazole ring

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules . Additionally, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit certain proteases, thereby affecting protein degradation pathways .

Cellular Effects

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by altering the activity of transcription factors such as NF-κB and AP-1 . Furthermore, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its binding interactions with various biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, thereby preventing substrate binding and subsequent metabolism . Additionally, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in cellular function . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects metabolic pathways . At higher doses, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and subsequent oxidative stress.

Metabolic Pathways

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It undergoes biotransformation primarily through oxidation and conjugation reactions mediated by cytochrome P450 enzymes . The resulting metabolites can further participate in glucuronidation and sulfation reactions, facilitating their excretion from the body . The compound’s metabolism can also influence metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is transported and distributed via specific transporters and binding proteins. It has been shown to interact with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its cellular uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with metabolic enzymes and influences cellular energy production . Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its functional specificity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with modified functional groups.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:

Similar Compounds: Thiazole derivatives such as 2-aminothiazole, 2-mercaptothiazole, and 2-methylthiazole.

Uniqueness: The presence of the ethyl ester and chlorophenyl groups distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and chemical reactivity.

Biologische Aktivität

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a range of biological properties, including cytotoxicity against various cancer cell lines and potential antibacterial effects. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C13H12ClNO2S

- Molecular Weight : 281.76 g/mol

- CAS Number : 54001-12-6

- Structure : The compound features a thiazole ring substituted with a chlorophenyl group and an ethyl carboxylate moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits significant antitumor activity.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The MTT assay was used to determine cell viability in response to treatment with the compound.

The IC50 values indicate the concentration required to reduce cell viability by 50%. The compound showed lower IC50 values against liver and lung cancer cell lines, suggesting potent anticancer properties.

The mechanism behind the antitumor activity of ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the compound may interact with key cellular pathways involved in cancer cell survival, including the modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this thiazole derivative has been evaluated for antimicrobial activity against various bacterial strains.

Antibacterial Assays

The compound was tested against several pathogenic bacteria using standard disc diffusion methods. The results are summarized below:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

The data indicate that ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the increasing resistance to conventional antibiotics.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has highlighted the importance of specific substituents on the thiazole ring for enhancing biological activity. The presence of electron-withdrawing groups such as chlorine at the para position of the phenyl ring significantly increases cytotoxicity and antibacterial efficacy .

Case Studies

-

Case Study on Liver Cancer Treatment :

A study involving HEPG2 cells demonstrated that treatment with ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate resulted in a marked decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, confirming its potential as an anticancer agent . -

Antimicrobial Efficacy Against Resistant Strains :

In another study focused on antibiotic-resistant strains of Staphylococcus aureus, this compound showed promise as a lead candidate for further development into a novel antimicrobial agent due to its ability to inhibit bacterial growth effectively .

Eigenschaften

IUPAC Name |

ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDMHBKOGBVDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372485 | |

| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-12-6 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(4-chlorophenyl)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54001-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.